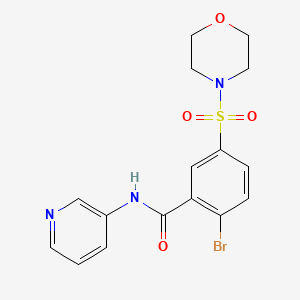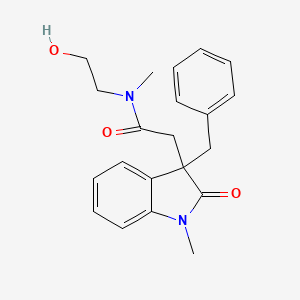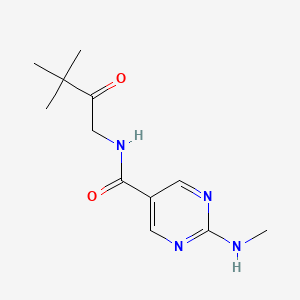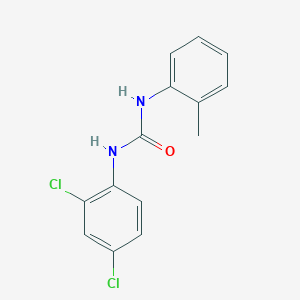
2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound is widely used in scientific research to investigate the molecular mechanisms of inflammation and cancer.
Mécanisme D'action
2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide selectively inhibits the IKK complex, which is responsible for the activation of the NF-κB pathway. This inhibition leads to the suppression of NF-κB-dependent gene expression, which is involved in the regulation of inflammation and immune response. 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide also induces apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins and activating pro-apoptotic proteins.
Biochemical and Physiological Effects:
2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and metastasis of cancer cells. 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide is a selective inhibitor of the IKK complex, which makes it a valuable tool for investigating the molecular mechanisms of inflammation and cancer. However, its potency and selectivity may vary depending on the experimental conditions. 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide has also been found to have off-target effects on other kinases, which may complicate the interpretation of the results.
Orientations Futures
There are several future directions for the research on 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and autoimmune diseases, as well as cancer. Another direction is to explore its neuroprotective effects in models of neurodegenerative diseases. Additionally, the development of more potent and selective IKK inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.
In conclusion, 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide is a valuable tool for investigating the molecular mechanisms of inflammation and cancer. Its selective inhibition of the IKK complex has led to the discovery of new therapeutic targets for the treatment of various diseases. While there are limitations to its use in lab experiments, the future directions for research on 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide are promising and may lead to the development of new treatments for inflammatory and autoimmune diseases, cancer, and neurodegenerative diseases.
Méthodes De Synthèse
2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide is synthesized through a multi-step process that involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with 2-amino-5-bromobenzamide. The resulting compound is then reacted with morpholine and sulfonyl chloride to produce 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide with a yield of 50-60%.
Applications De Recherche Scientifique
2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide is widely used in scientific research to investigate the molecular mechanisms of inflammation and cancer. It has been shown to inhibit the activation of the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune response. 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
2-bromo-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S/c17-15-4-3-13(25(22,23)20-6-8-24-9-7-20)10-14(15)16(21)19-12-2-1-5-18-11-12/h1-5,10-11H,6-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUZESCWPPFZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5292883.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5292884.png)
![(3R*,4R*)-1-(4-methoxybenzoyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-3-pyrrolidinol](/img/structure/B5292892.png)
![N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5292906.png)
![3-[(dimethylamino)methyl]-1-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-3-piperidinol](/img/structure/B5292909.png)


![3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5292937.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5292960.png)
![6-isopropyl-3-methyl-2-(4-{[(2-phenyl-5-pyrimidinyl)methylene]amino}benzylidene)cyclohexanone](/img/structure/B5292969.png)

![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B5292979.png)
